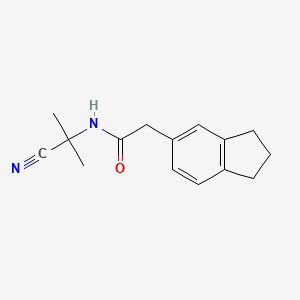![molecular formula C22H19N3O2S2 B2518498 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide CAS No. 1252904-77-0](/img/structure/B2518498.png)
2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide" is a thieno[3,2-d]pyrimidine derivative, a class of compounds known for their potential biological activities. Thieno[3,2-d]pyrimidines are heterocyclic compounds that have been studied for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The structure of this compound suggests that it may have interesting chemical and biological properties worth investigating.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from basic precursors such as benzoic acid derivatives. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized through a stepwise process involving the conversion of benzoic acid into various intermediates before the final reaction with different N-alkyl/aryl substituted 2-bromoacetamide . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, as observed in related compounds where the pyrimidine ring is inclined to the benzene ring at significant angles . Such conformations are crucial for the biological activity of these molecules as they affect the way these compounds interact with biological targets.
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, particularly at their reactive sites, which include the thioacetamide bridge and the pyrimidine ring. The reactivity of these sites allows for the introduction of various substituents, which can significantly alter the biological activity of the compounds. For example, the synthesis of potent dual thymidylate synthase and dihydrofolate reductase inhibitors involved an Ullmann reaction to introduce different substituents onto the thieno[3,2-d]pyrimidine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for their potential therapeutic applications. The spectral characterization (EI-MS, IR, (1)H-NMR) of these compounds provides insights into their successful synthesis and structural confirmation . The intramolecular hydrogen bonding observed in related structures suggests that these compounds may have a certain degree of rigidity, which could influence their physical properties and binding affinities .
Applications De Recherche Scientifique
Molecular Structure Analysis
Research on similar compounds has focused on their crystal structures, revealing details about their molecular conformations. For example, the crystal structures of related compounds have shown a folded conformation about the methylene C atom of the thioacetamide bridge, which is crucial for their biological activity (Subasri et al., 2016).
Inhibitory Activities and Antitumor Potential
A significant body of research has been conducted on the inhibitory activities of similar compounds against key enzymes and their potential as antitumor agents. For instance, some compounds in this class have demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical targets in cancer treatment (Gangjee et al., 2008). Other studies have synthesized and evaluated various derivatives for their antitumor activity, finding several to be potent against different human cancer cell lines (Hafez & El-Gazzar, 2017).
Potential Against Opportunistic Infections
Some derivatives of this chemical class have been explored for their potential against opportunistic infections, especially in patients with compromised immune systems. For example, certain analogues were found to be potent and selective inhibitors of DHFR from pathogens causing opportunistic infections (Gangjee et al., 2007).
Synthesis and Chemical Properties
Research has also been conducted on the synthesis of these compounds and their chemical properties. Studies have detailed the synthesis processes and discussed the importance of certain molecular structures in determining their biological activities (Gangjee et al., 2004).
Antimicrobial Activities
In addition to anticancer properties, research on similar compounds has shown promising results in antimicrobial activities. Certain derivatives have displayed potent activities against various bacterial strains, including resistant strains, indicating potential use in antimicrobial therapies (Carcanague et al., 2002).
Propriétés
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-7-5-6-10-17(15)23-19(26)14-29-22-24-18-11-12-28-20(18)21(27)25(22)13-16-8-3-2-4-9-16/h2-12H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXSUWXKCKJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)
![(5R,8S)-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carboxamide](/img/structure/B2518418.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2518423.png)
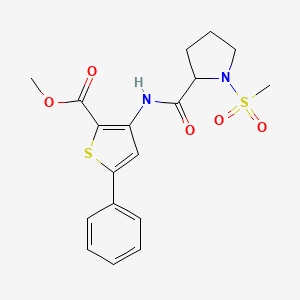
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyridine-6-carboxylic acid](/img/structure/B2518425.png)
![(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2518426.png)
![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2518430.png)
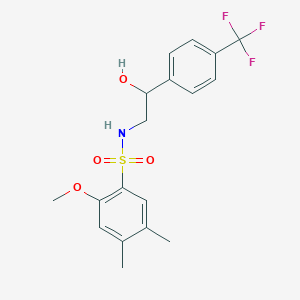
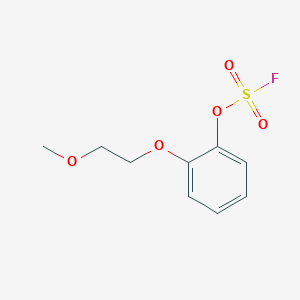
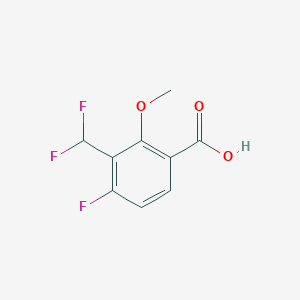
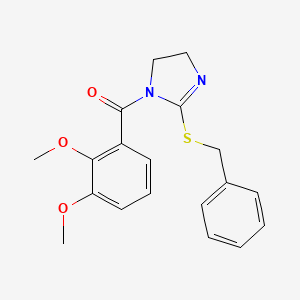
![2-Methyl-6-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridazin-3-one](/img/structure/B2518437.png)
